3,3'-Dichloro-4,4'-diisocyanatobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2338. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

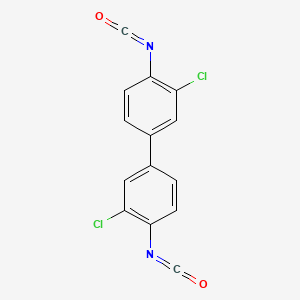

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2N2O2/c15-11-5-9(1-3-13(11)17-7-19)10-2-4-14(18-8-20)12(16)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITXMLLVGWGFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=C=O)Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277434 | |

| Record name | 3,3'-Dichloro-4,4'-diisocyanatobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-87-3 | |

| Record name | 5331-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dichloro-4,4'-diisocyanatobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichloro-4,4'-diisocyanato-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3'-Dichloro-4,4'-diisocyanatobiphenyl CAS number

Abstract

This technical guide provides a comprehensive overview of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl, identified by CAS number 5331-87-3 .[1][2] This aromatic diisocyanate is a highly reactive compound pivotal in the synthesis of high-performance polymers. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, synthesis pathways, core reactivity, and key applications. Furthermore, it offers critical insights into safety and handling protocols, and outlines robust analytical methodologies for its detection and quantification. The content herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights into its practical application and management.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its effective and safe use in research and development. This compound is a symmetric aromatic molecule containing two reactive isocyanate (-NCO) groups.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 5331-87-3 | PubChem[1], ChemicalBook[2] |

| IUPAC Name | 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene | PubChem[1] |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂ | PubChem[1], ChemicalBook[2] |

| Synonyms | 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, 3,3'-Dichlorobiphenyl-4,4'-diyl Diisocyanate | ChemicalBook[2], CymitQuimica[3] |

| InChI Key | JITXMLLVGWGFGV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N=C=O)Cl)Cl)N=C=O | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 305.12 g/mol | ChemicalBook[2] |

| Appearance | White to light yellow powder/crystal | ChemicalBook[2] |

| Melting Point | 168 °C | ChemicalBook[2] |

| Boiling Point | 407.3 ± 45.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | Slightly soluble in Toluene; Decomposes in water | ChemicalBook[2], Cole-Parmer[4] |

Synthesis and Manufacturing Insights

The primary industrial synthesis of aromatic isocyanates, including this compound, involves the phosgenation of the corresponding primary amine. The precursor for this compound is 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine (CAS: 91-94-1).[5] The process is meticulously controlled to maximize yield and minimize the formation of undesirable byproducts, such as ureas and carbamoyl chlorides.

The causality for a two-stage temperature protocol is rooted in reaction kinetics and thermodynamics. The initial low-temperature step favors the formation of the carbamoyl chloride and the amine hydrochloride salt, which are intermediates. This exothermic phase must be controlled to prevent side reactions between the highly reactive isocyanate product and the starting amine. The subsequent high-temperature stage provides the necessary energy to decompose these intermediates into the final diisocyanate product and hydrogen chloride (HCl).[6]

Caption: Synthesis workflow for this compound.

Core Reactivity: The Isocyanate Functional Group

The utility of this compound stems entirely from the high reactivity of its two isocyanate (-N=C=O) functional groups. The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the foundation of polyurethane and polyurea chemistry.

-

Reaction with Alcohols (Polyols): When reacted with compounds containing hydroxyl groups (polyols), it forms urethane linkages, leading to the creation of polyurethanes.

-

Reaction with Amines (Polyamines): Its reaction with primary or secondary amines yields urea linkages, resulting in polyureas.

-

Reaction with Water: A crucial consideration during handling and storage is its reactivity with water. This reaction produces an unstable carbamic acid, which quickly decomposes to form the corresponding amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a stable, insoluble urea linkage, which can compromise product quality and cause pressure buildup in sealed containers.[7]

Caption: Core reaction mechanisms of the isocyanate functional group.

Key Applications

The rigid biphenyl backbone and the presence of two chlorine atoms in this compound impart excellent thermal stability, chemical resistance, and mechanical properties to the polymers derived from it.

-

High-Performance Polymers: It is a key monomer in the production of specialty polyurethanes and polyureas. These materials are used where high durability and resilience are required.[8]

-

Coatings and Adhesives: Its properties make it suitable for formulating high-performance coatings, adhesives, and sealants that offer strong adhesion and resistance to environmental degradation.[8][9]

-

Elastomers: It can be used to synthesize specialty elastomers with high tensile strength and hardness.

-

Chemical Intermediate: Beyond polymerization, it serves as a building block in complex organic synthesis, potentially in the development of specialized materials or active pharmaceutical ingredients.[10]

Safety, Handling, and Toxicology

This compound is a hazardous substance that must be handled with extreme care by trained personnel.[1] Inhalation and skin contact are primary exposure routes.

Table 3: GHS Hazard Classification | Hazard Class | Pictogram | Signal Word | Hazard Statement | | --- | --- | --- | --- | | Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | | Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | | Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation | | Acute Toxicity, Inhalation (Category 3) | Danger | H331: Toxic if inhaled | | Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation | (Source: PubChem)[1]

Safe Handling Protocol

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved full-facepiece airline respirator in positive pressure mode is required, especially where dust or aerosols may be generated.[4] Isocyanates can cause asthmatic sensitization upon single or repeated exposure.[11]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat or overalls to prevent skin contact.[4][11]

-

-

Handling Practices: Avoid breathing dust.[13] Do not get in eyes, on skin, or on clothing.[13] Keep container tightly closed and protect from moisture.[12]

First Aid Measures

-

Inhalation: Remove the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][11]

-

Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Analytical Methodologies

Quantifying isocyanates in environmental or biological samples is challenging due to their high reactivity. Most methods rely on derivatization to convert the isocyanate into a stable, easily detectable compound, followed by chromatographic analysis.[14][15]

Protocol: HPLC-UV Analysis of Diisocyanates

This protocol is based on established NIOSH and EPA methods for diisocyanate analysis and is a self-validating system through the use of standards and controls.[15][16]

-

Objective: To quantify this compound in a sample matrix (e.g., air, solvent).

-

Principle: The sample is collected in a solution containing a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (1-2MP). The agent reacts with the isocyanate groups to form stable urea derivatives. These derivatives are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a derivatizing solution of 1-(2-methoxyphenyl)piperazine in a suitable solvent (e.g., toluene or acetonitrile).

-

Sample Collection/Preparation:

-

For air samples, bubble a known volume of air through an impinger containing the derivatizing solution.

-

For liquid samples, add a known volume of the sample to the derivatizing solution.

-

-

Reaction: Allow the derivatization reaction to proceed to completion (typically 1-2 hours at room temperature).

-

Sample Cleanup (if necessary): Use solid-phase extraction (SPE) to remove interfering compounds from complex matrices.

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient (e.g., acetonitrile and water) to separate the components.

-

Detect the urea derivative using a UV detector at an appropriate wavelength.

-

-

Quantification: Prepare a calibration curve using certified standards of derivatized this compound. Calculate the concentration in the original sample based on the peak area and the calibration curve.

-

Caption: Workflow for the analytical determination of diisocyanates via HPLC.

References

- 1. 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl | C14H6Cl2N2O2 | CID 220082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE | 5331-87-3 [chemicalbook.com]

- 3. 3,3-DICHLORODIPHENYL 4,4-DIISOCYANATE | CymitQuimica [cymitquimica.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- [webbook.nist.gov]

- 6. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound | BoroPharm Inc. [boropharm.com]

- 10. 3,4-Dichlorophenyl isocyanate [lanxess.com]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

3,3'-Dichloro-4,4'-diisocyanatobiphenyl chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl

Abstract

This compound is a highly reactive aromatic diisocyanate that serves as a critical monomer in the synthesis of high-performance polymers. Its rigid biphenyl backbone, substituted with chlorine atoms, imparts unique characteristics such as enhanced thermal stability and flame retardancy to the resulting polymeric materials. The dual isocyanate (-NCO) functional groups are the primary sites of reactivity, readily undergoing polyaddition reactions with nucleophiles like polyols and polyamines to form polyurethanes and polyureas, respectively. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in polymer chemistry and materials science.

Chemical Identity and Molecular Structure

This compound is a symmetrical aromatic compound. The central structural feature is a biphenyl system, where two phenyl rings are linked by a single bond. Each ring is substituted with a chlorine atom at the 3-position and an isocyanate group at the 4-position, relative to the biphenyl linkage. The presence of chlorine atoms ortho to the isocyanate groups can sterically and electronically influence the reactivity of the -NCO moieties.

-

IUPAC Name: 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene[1]

-

Synonyms: 3,3'-Dichlorobiphenyl 4,4'-diisocyanate, Dichlorodiphenyldiisocyanate[2][3]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a monomer are fundamental to understanding its behavior during polymerization and the properties of the final polymer.

| Property | Value | Source |

| Molecular Weight | 305.12 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 168 °C | [2] |

| Boiling Point | 407.3 ± 45.0 °C (Predicted) | [2] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in toluene. Decomposes in water. | [2][4][5] |

Synthesis and Manufacturing Insights

Aromatic diisocyanates are typically synthesized via the phosgenation of their corresponding diamine precursors. For this compound, the precursor is 3,3'-dichloro-4,4'-diaminobiphenyl.

Expert Insight: The manufacturing process is not trivial. A primary challenge is managing side reactions. For instance, the newly formed isocyanate can react with the starting diamine to produce unwanted urea byproducts, which reduces yield and complicates purification. To mitigate this, industrial processes often employ a two-stage temperature protocol.[6]

-

Low-Temperature Phosgenation: The diamine is reacted with phosgene (COCl₂) in an inert solvent (e.g., toluene, dichlorobenzene) at a low temperature. This stage favors the formation of intermediate carbamoyl chlorides and amine hydrochlorides.[6]

-

High-Temperature Phosgenation: The reaction temperature is then raised. This provides the necessary energy to decompose the intermediates into the final diisocyanate and hydrogen chloride (HCl) gas.[6]

This two-step approach ensures that the concentration of free amine is minimized when the highly reactive isocyanate is present, thus suppressing urea formation and leading to higher product purity and yield.[6]

Reactivity and Mechanistic Pathways

The chemistry of this compound is dominated by the electrophilic nature of the isocyanate group's central carbon atom. This carbon is highly susceptible to attack by nucleophiles.

A. Polyaddition Reactions: This is the most significant reaction class for this monomer, forming the basis of polyurethane and polyurea chemistry.

-

With Alcohols (Polyols): The reaction with diols or polyols yields polyurethanes. The nucleophilic oxygen of the hydroxyl group attacks the isocyanate carbon, followed by proton transfer to the nitrogen, forming a urethane linkage.

-

With Amines (Polyamines): The reaction with diamines or polyamines is typically much faster than with alcohols and results in the formation of polyureas. The nitrogen of the amine group attacks the isocyanate carbon to form a urea linkage.

Caption: Key reaction pathways for this compound.

B. Hydrolysis: Isocyanates react readily with water. This is an important consideration for storage and handling. The initial reaction forms an unstable carbamic acid, which quickly decomposes to the corresponding primary amine (3,3'-dichloro-4,4'-diaminobiphenyl) and carbon dioxide gas.[5][7] This reaction can cause dangerous pressure buildup in sealed containers if moisture contamination occurs.[8]

Applications in Polymer Science

The unique structure of this monomer makes it a valuable component for specialty polymers where high performance is required.

-

High-Performance Coatings and Adhesives: Its di-functionality allows for the creation of cross-linked polyurethane networks that are durable and resilient.[9]

-

Flame-Retardant Materials: The presence of chlorine atoms in the backbone contributes to the flame-retardant properties of the resulting polymers. A recent study highlighted its use in synthesizing benzoxazine monomers for thermo- and fire-resistant binders for polymer composite materials.[10]

-

Elastomers and Foams: Like other diisocyanates, it can be used to produce polyurethane elastomers and foams with specific mechanical properties tailored by the choice of polyol.

Safety, Handling, and Toxicology

Trustworthiness: Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols. The information presented here is synthesized from authoritative safety data sheets for this and structurally related compounds.

GHS Hazard Classification

| Hazard Code | Hazard Statement | Class |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |

| H335 | May cause respiratory irritation | STOT SE 3 |

| (Implied) | May cause sensitization by inhalation and skin contact | Respiratory/Skin Sensitizer |

Handling and Personal Protective Equipment (PPE)

An effective safety protocol is a self-validating system. Continuous monitoring and adherence to established procedures are critical.

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below occupational limits.[4][8] Facilities must be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment:

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required, especially when heating the material or if ventilation is inadequate.[4][11][12] Individuals with pre-existing respiratory conditions or prior sensitization to isocyanates must not be exposed.[11]

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.[4][11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat or protective suit to prevent skin contact.[4][11]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[4][12] It must be stored away from incompatible substances such as water, alcohols, amines, acids, and strong bases.[5]

Experimental Protocol: Synthesis of a Linear Polyurethane

This protocol describes a typical laboratory-scale synthesis of a polyurethane using this compound and a generic diol (e.g., polytetrahydrofuran).

Objective: To synthesize a linear polyurethane via a solution polymerization method.

Materials:

-

This compound (1 equivalent)

-

Polytetrahydrofuran (PTHF), MW 2000 (1 equivalent)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Dibutyltin dilaurate (DBTDL) catalyst (optional, ~0.1 mol%)

-

Nitrogen gas supply

-

Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

-

System Preparation: Assemble the glassware and flame-dry it under vacuum to remove all traces of moisture. Allow the system to cool to room temperature under a positive pressure of dry nitrogen.

-

Reagent Addition: In the reaction flask, dissolve the PTHF diol in anhydrous DMAc under a nitrogen atmosphere. Begin stirring to ensure complete dissolution.

-

Monomer Addition: Add the this compound as a solid to the stirred diol solution in one portion.

-

Catalysis (Optional): If a catalyst is used to accelerate the reaction, add a small amount of DBTDL solution via syringe.

-

Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to stir under nitrogen. The viscosity of the solution will increase as the polymer chains grow. Monitor the reaction progress by periodically checking the viscosity or by using infrared (IR) spectroscopy to observe the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Precipitation and Purification: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the polyurethane.

-

Drying: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted monomers and solvent, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

References

- 1. 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl | C14H6Cl2N2O2 | CID 220082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE | 5331-87-3 [chemicalbook.com]

- 3. 3,3-DICHLORODIPHENYL 4,4-DIISOCYANATE | CymitQuimica [cymitquimica.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. This compound [myskinrecipes.com]

- 10. Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. tcichemicals.com [tcichemicals.com]

3,3'-Dichloro-4,4'-diisocyanatobiphenyl structure

An In-depth Technical Guide to 3,3'-Dichloro-4,4'-diisocyanatobiphenyl: Structure, Synthesis, and Application

Executive Summary

This whitepaper provides a comprehensive technical overview of this compound, a significant aromatic diisocyanate. The document delves into its core molecular structure, physicochemical properties, synthesis pathways, and principal applications in polymer science. Furthermore, it offers a critical examination of its toxicological profile and outlines rigorous protocols for safe handling and analysis. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this reactive compound.

Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound characterized by a biphenyl backbone substituted with two chlorine atoms and two isocyanate functional groups. The structural arrangement of these groups dictates its chemical reactivity and physical properties.

The IUPAC name for this compound is 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene.[1] Its core consists of two phenyl rings linked by a single bond. The isocyanate groups (-N=C=O) are located at the 4 and 4' positions, which are para to the biphenyl linkage. The chlorine atoms are situated at the 3 and 3' positions, ortho to the isocyanate groups. This specific substitution pattern influences the electronic properties and steric hindrance around the reactive isocyanate sites.

dot

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichloro-4,4'-diisocyanatobiphenyl is an aromatic diisocyanate, a class of compounds widely utilized in the production of polyurethanes.[1][2] These polymers are known for their toughness, flexibility, and strength, finding applications in coatings, adhesives, sealants, and elastomers.[1][3] The specific structure of this compound, with its chlorinated biphenyl backbone, imparts unique properties to the resulting polymers, making it a molecule of interest for specialized applications.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on practical methodologies and safety considerations.

Synthesis of this compound

The primary industrial route for the synthesis of isocyanates, including this compound, is the phosgenation of the corresponding primary amine.[4][5][6] In this case, the starting material is 3,3'-dichlorobenzidine.

Phosgenation of 3,3'-Dichlorobenzidine

The reaction of 3,3'-dichlorobenzidine with phosgene (COCl₂) is the most common method for producing this compound.[2][7] This process is typically carried out in an inert solvent.

Reaction Scheme:

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Dichlorobenzidine [label="3,3'-Dichlorobenzidine"]; Phosgene [label="Phosgene (COCl₂)"]; Solvent [label="Inert Solvent\n(e.g., o-dichlorobenzene)", shape=ellipse, fillcolor="#FFFFFF"]; Reactor [label="Reaction Vessel", shape=cylinder, fillcolor="#FFFFFF"]; Product [label="this compound"]; HCl [label="Hydrogen Chloride (HCl)"];

Dichlorobenzidine -> Reactor; Phosgene -> Reactor; Solvent -> Reactor; Reactor -> Product [label="Phosgenation"]; Reactor -> HCl [label="Byproduct"]; } caption: "General workflow for the synthesis of this compound via phosgenation."

Detailed Protocol:

A two-step phosgenation process, involving a low-temperature and a high-temperature stage, can be employed to improve yield and reduce side reactions.[8]

-

Low-Temperature Phosgenation: 3,3'-Dichlorobenzidine is dissolved in an appropriate solvent, such as o-dichlorobenzene. The solution is then cooled, and phosgene is introduced. This initial step is conducted at a low temperature to control the exothermic reaction.[8]

-

High-Temperature Phosgenation: The reaction mixture is then heated to a higher temperature while continuing the introduction of phosgene. This step ensures the complete conversion of the intermediate carbamoyl chloride to the desired diisocyanate.[8]

-

Purification: After the reaction is complete, the excess phosgene and solvent are removed, typically by distillation. The final product, this compound, is then purified.

Safety Considerations with Phosgene

Phosgene is an extremely toxic and corrosive gas.[9][10] Its use requires stringent safety protocols and specialized equipment. Key safety measures include:

-

Containment: All reactions involving phosgene must be conducted in a well-ventilated fume hood or a dedicated, contained system.[11][12]

-

Monitoring: Continuous monitoring for phosgene leaks is essential.[12]

-

Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing, must be worn at all times.[11][13]

-

Neutralization: Procedures for neutralizing phosgene spills and off-gases, typically with a caustic scrubber, must be in place.[12][13]

Alternative "Phosgene-Free" Synthesis Routes

Due to the hazards associated with phosgene, research into alternative, "phosgene-free" methods for isocyanate synthesis is ongoing. These methods often involve the thermal decomposition of carbamates, which can be synthesized from amines and reagents like dimethyl carbonate or urea.[6][14][15][16] While these routes are promising from a safety perspective, they are not yet as economically competitive as the conventional phosgenation process for large-scale production.[14]

Characterization of this compound

Once synthesized, the identity and purity of this compound must be confirmed through various analytical techniques.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool for identifying the isocyanate functional group (-N=C=O). This group exhibits a strong and characteristic absorption band in the infrared spectrum.

-

Key Absorption: A prominent peak is expected in the region of 2280-2240 cm⁻¹ due to the asymmetric stretching of the -N=C=O group.[17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the biphenyl backbone. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine and isocyanate groups. Aromatic protons typically resonate in the downfield region of the spectrum.[20][21][22]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the carbon of the isocyanate group.

-

¹⁵N NMR: While less common, ¹⁵N NMR can be a useful technique for characterizing isocyanates and their derivatives.[23]

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to determine the purity of the synthesized compound and to identify any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the structure of this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is another valuable technique for assessing the purity of the product. A suitable stationary and mobile phase can be used to separate the desired diisocyanate from any non-volatile impurities or side products.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂[24][25] |

| Molecular Weight | 305.12 g/mol [24][25] |

| Appearance | Crystalline solid |

| Melting Point | Data not readily available in the provided search results. |

| Solubility | Soluble in organic solvents. |

Applications and Future Outlook

This compound serves as a monomer for the synthesis of specialized polyurethanes. The presence of chlorine atoms in the backbone can enhance properties such as flame retardancy and chemical resistance. These materials may find use in high-performance coatings, adhesives, and elastomers where durability and specific material properties are critical.

The future of diisocyanate synthesis will likely focus on the development of safer and more environmentally friendly production methods to mitigate the risks associated with phosgene.[6][16]

References

- 1. Isocyanates – ISO-ELEKTRA [iso-elektra.de]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. Phosgene - Chemical Safety Facts [chemicalsafetyfacts.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]

- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. azom.com [azom.com]

- 19. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 20. researchgate.net [researchgate.net]

- 21. orientjchem.org [orientjchem.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl | C14H6Cl2N2O2 | CID 220082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE | 5331-87-3 [chemicalbook.com]

3,3'-Dichloro-4,4'-diisocyanatobiphenyl literature review

An In-depth Technical Guide to 3,3'-Dichloro-4,4'-diisocyanatobiphenyl

Introduction

This compound is an aromatic diisocyanate, a class of organic compounds characterized by the presence of two isocyanate (-N=C=O) functional groups attached to an aromatic structure. The rigid biphenyl backbone, substituted with chlorine atoms, imparts unique properties to this molecule, making it a valuable monomer in the synthesis of high-performance polymers.[1] Its primary application lies in the production of polyurethanes and polyureas, where it contributes to enhanced thermal stability, mechanical strength, and chemical resistance in the final products. This guide provides a comprehensive overview of its synthesis, properties, applications, and safe handling procedures, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

The chemical structure of this compound dictates its reactivity and the properties of the polymers derived from it. The two isocyanate groups are highly reactive towards nucleophiles, particularly hydroxyl and amine groups, which is the basis for its use in polyurethane and polyurea synthesis, respectively.[2] The chlorine atoms and the biphenyl group increase the rigidity and thermal stability of the polymer backbone.

Table 1: Physicochemical Properties of this compound [3][4][5]

| Property | Value |

| IUPAC Name | 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene[3] |

| CAS Number | 5331-87-3[3][4] |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂[3] |

| Molecular Weight | 305.12 g/mol [4] |

| Appearance | White to light yellow powder or crystals[4] |

| Melting Point | 168 °C[4] |

| Boiling Point | 407.3 ± 45.0 °C (Predicted)[4] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted)[4] |

| Solubility | Slightly soluble in toluene[4] |

Synthesis of this compound

The primary industrial method for synthesizing isocyanates is the phosgenation of the corresponding primary amine.[6][7] In this case, this compound is synthesized by reacting 3,3'-dichloro-4,4'-diaminobiphenyl with phosgene (COCl₂). The reaction proceeds in a stepwise manner, first forming a carbamoyl chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate.[6] To improve yield and minimize side reactions, a two-step temperature process is often employed.[8]

Caption: Synthesis of this compound via phosgenation.

Experimental Protocol: Two-Step Phosgenation

This protocol is a representative example based on the synthesis of similar aromatic isocyanates and should be performed by trained personnel with appropriate safety measures in place due to the extreme toxicity of phosgene.[8]

-

Dissolution: In a suitable reactor, dissolve 3,3'-dichloro-4,4'-diaminobiphenyl in an inert solvent such as xylene or o-dichlorobenzene.

-

Low-Temperature Phosgenation: Cool the solution to a low temperature (e.g., 0-10°C). Introduce a controlled amount of phosgene gas into the stirred solution. This exothermic reaction forms the intermediate carbamoyl chloride and the hydrochloride salt of the unreacted amine.[8] Maintaining a low temperature is crucial to minimize the formation of urea byproducts.

-

High-Temperature Reaction: Gradually heat the reaction mixture to a higher temperature (e.g., 120-160°C).[8] This provides the necessary energy for the decomposition of the intermediate into the desired diisocyanate and hydrogen chloride gas. The reaction is typically continued until the solution becomes clear.

-

Purification: After the reaction is complete, the excess phosgene and solvent are removed, often by distillation. The final product, this compound, can be further purified by recrystallization or vacuum distillation.

Applications in Polymer Synthesis

The primary use of this compound is as a monomer for producing high-performance polyurethanes.[1] The polyaddition reaction between a diisocyanate and a polyol (a compound with multiple hydroxyl groups) forms the characteristic urethane linkages (-NH-CO-O-).

Caption: General reaction for the synthesis of polyurethanes.

The rigid and planar structure of the dichlorobiphenyl unit restricts chain rotation, leading to polymers with high melting points and enhanced thermal stability. These properties make them suitable for applications such as durable coatings, adhesives, and elastomers.[1][9]

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol describes the synthesis of a segmented polyurethane, a common type of elastomer.[10]

-

Prepolymer Formation: In a moisture-free environment, react an excess of this compound with a long-chain polyol (e.g., polypropylene glycol, PPG) at an elevated temperature (e.g., 80-90°C). This "prepolymer" method ensures that the resulting intermediate is terminated with isocyanate groups.[10]

-

Chain Extension: To the isocyanate-terminated prepolymer, add a short-chain diol (the "chain extender," e.g., 1,4-butanediol) and a catalyst such as dibutyltin dilaurate.[10]

-

Curing: Pour the reacting mixture into a mold and cure at an elevated temperature. The chain extender reacts with the remaining isocyanate groups to form the "hard segments" of the polymer, which provide strength, while the polyol forms the "soft segments," imparting flexibility.

-

Post-Curing: After removal from the mold, the elastomer may be post-cured for several days to ensure complete reaction and stabilization of its mechanical properties.

Toxicology and Safe Handling

This compound is a hazardous substance that requires strict safety protocols.[3][11] Like other isocyanates, it is a potent sensitizer and can cause severe respiratory and skin reactions.

GHS Hazard Classification: [3]

-

Acute Toxicity: Toxic if swallowed or inhaled.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory/Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[11]

-

Carcinogenicity: Suspected of causing cancer.[11]

-

Specific Target Organ Toxicity: May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[3][11]

Caption: Workflow for the safe handling of this compound.

Safe Handling Procedures

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, a lab coat, and respiratory protection.[11]

-

Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines. Store locked up.[11][13]

-

First Aid:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]

References

- 1. This compound [myskinrecipes.com]

- 2. aidic.it [aidic.it]

- 3. 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl | C14H6Cl2N2O2 | CID 220082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE | 5331-87-3 [chemicalbook.com]

- 5. 3,3-DICHLORODIPHENYL 4,4-DIISOCYANATE | CymitQuimica [cymitquimica.com]

- 6. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CH512441A - Isocyanates from primary amines and phosgene - Google Patents [patents.google.com]

- 8. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solubility of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl

This guide provides a comprehensive technical overview of the solubility characteristics of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl. Prepared for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a robust framework for its use in experimental and industrial settings.

Section 1: Introduction to this compound

This compound is an aromatic diisocyanate, a class of compounds widely utilized in the synthesis of polyurethanes and other polymers. Its rigid biphenyl backbone, substituted with two chlorine atoms and two reactive isocyanate groups, imparts unique properties to the resulting materials, including high thermal stability and mechanical strength. Understanding its solubility is paramount for any application, as it dictates the choice of reaction media, processing conditions, and ultimately, the quality of the final product.

Chemical Structure and Properties:

-

IUPAC Name: 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene[1]

-

CAS Number: 5331-87-3[2]

-

Molecular Weight: 305.12 g/mol [2]

-

Appearance: White to light yellow powder or crystals[2]

-

Melting Point: 168 °C[2]

The molecular structure of this compound is characterized by a large, nonpolar aromatic core and two highly polar and reactive isocyanate (-NCO) functional groups. This duality in its structure is the primary determinant of its solubility behavior.

Section 2: Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

For this compound, the large biphenyl structure with chlorine substituents is predominantly nonpolar and will interact favorably with nonpolar solvents through London dispersion forces. The isocyanate groups, however, are polar and can engage in dipole-dipole interactions.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in nonpolar and polar aprotic solvents, and poor solubility in highly polar, protic solvents like water. The isocyanate groups are also highly reactive with protic solvents (containing -OH or -NH groups), which can lead to the formation of new compounds rather than simple dissolution.

Section 3: Solubility Profile of this compound

Table 1: Qualitative and Inferred Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Nonpolar Aromatic | Slightly Soluble[2] | Favorable interactions with the biphenyl core. |

| Dichloromethane | Polar Aprotic | Soluble | Good balance of polarity to interact with both the aromatic core and isocyanate groups. |

| Acetone | Polar Aprotic | Soluble | Similar to other diisocyanates, likely to be a good solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble | Expected to be a suitable solvent based on its moderate polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent known to dissolve a wide range of organic compounds.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful polar aprotic solvent capable of dissolving many organic and inorganic compounds.[5][6][7][8] |

| Ethanol | Polar Protic | Insoluble (Reacts) | The hydroxyl group will react with the isocyanate groups. |

| Water | Polar Protic | Insoluble (Reacts) | Highly polar and protic; will react with the isocyanate groups. |

It is crucial to experimentally verify the solubility in a specific solvent before proceeding with any application.

Section 4: Experimental Determination of Solubility

The following section provides a detailed, self-validating protocol for the quantitative determination of this compound solubility in a non-reactive organic solvent. This method is based on the principle of isothermal equilibrium, followed by a reliable analytical quantification technique.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

Objective: To determine the solubility of this compound in a selected aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected anhydrous organic solvent (e.g., Dichloromethane, Acetone, DMF)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine for HPLC analysis)[9]

-

Standard solutions of the derivatized analyte

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Pipette a precise volume of the chosen anhydrous solvent into each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the undissolved solid and the solution. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid phase from the saturated supernatant. This step is critical to avoid aspirating any solid particles during sampling.

-

-

Sample Preparation for Quantification:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a known volume of the solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

For HPLC analysis: React the diluted sample with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine, to form a stable, UV-active derivative. This is necessary because isocyanates are highly reactive and not suitable for direct HPLC analysis.[9][10]

-

-

Quantification:

-

Analyze the prepared sample using a validated HPLC-UV or GC-MS method.

-

Construct a calibration curve using standard solutions of the derivatized this compound of known concentrations.

-

Determine the concentration of the analyte in the diluted sample by comparing its response to the calibration curve.

-

-

Data Analysis and Solubility Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Causality in Experimental Choices

-

Use of Anhydrous Solvents: Isocyanates react with water. The use of anhydrous solvents is essential to prevent the degradation of the solute and ensure that the measured solubility is that of the intact molecule.

-

Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process reaches a true thermodynamic equilibrium, providing a reliable and reproducible solubility value.

-

Centrifugation: This step provides a more robust separation of the solid and liquid phases compared to simple settling, minimizing the risk of aspirating undissolved solute which would lead to an overestimation of solubility.

-

Derivatization for Analysis: Direct analysis of isocyanates by HPLC is challenging due to their reactivity. Derivatization converts the isocyanate into a more stable compound that can be reliably quantified.

Section 5: Safety and Handling

This compound is a hazardous substance. It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[1] It is also a suspected carcinogen and may cause respiratory irritation.[7]

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.

Section 6: Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While quantitative data in the literature is scarce, a strong theoretical understanding of its solubility profile has been established based on its chemical structure and comparison with analogous compounds. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility in their solvents of interest. Adherence to the outlined safety precautions is imperative when handling this compound. A thorough understanding of its solubility is the foundation for its successful and safe application in research and development.

References

- 1. 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl | C14H6Cl2N2O2 | CID 220082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE | 5331-87-3 [chemicalbook.com]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thco.com.tw [thco.com.tw]

- 6. scribd.com [scribd.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of a method for quantification of toluene diisocyanate and methylenediphenyl diisocyanate migration from polyurethane foam sample surface to artificial sweat by HPLC-UV-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichloro-4,4'-diisocyanatobiphenyl is a highly reactive aromatic diisocyanate. Its molecular structure, featuring a chlorinated biphenyl core with two isocyanate (-N=C=O) functional groups, makes it a critical building block in the synthesis of high-performance polymers, particularly polyurethanes and polyureas.[1] The precise characterization of this molecule is paramount for ensuring the quality, reactivity, and ultimate performance of the resulting materials. This guide provides a comprehensive overview of the essential spectral techniques used to confirm the identity, purity, and structural integrity of this compound.

This document moves beyond simple data reporting, offering insights into the causal relationships between molecular structure and spectral output. We will explore Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing both the theoretical underpinnings and practical, field-tested protocols for each method.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before proceeding with any analytical workflow.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂ | PubChem[2] |

| Molecular Weight | 305.1 g/mol | PubChem[2] |

| IUPAC Name | 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene | PubChem[2] |

| CAS Number | 5331-87-3 | PubChem[2] |

Molecular Structure

The structure of this compound is defined by a central biphenyl system with chlorine atoms ortho to the biphenyl linkage and isocyanate groups para to the linkage. This specific arrangement dictates the molecule's reactivity and its unique spectral fingerprint.

References

An In-Depth Technical Guide to the Thermal Properties of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl. As a key monomer in the synthesis of high-performance polyurethanes and polyureas, understanding its thermal behavior is critical for material processing, application, and stability assessment. This document consolidates available data on its fundamental thermal characteristics, outlines standard methodologies for its thermal analysis, and discusses the implications of these properties in polymer synthesis and performance.

Introduction: The Significance of this compound in Polymer Science

This compound is an aromatic diisocyanate, a class of compounds widely utilized in the production of high-performance polymers. The presence of chlorine atoms on the biphenyl backbone imparts specific properties to the resulting polymers, including enhanced thermal stability and flame retardancy. The diisocyanate groups are highly reactive towards nucleophiles, particularly hydroxyl and amine groups, leading to the formation of urethane and urea linkages, respectively. These reactions are the foundation for the synthesis of a diverse range of polymeric materials, from rigid foams to flexible elastomers.

The thermal properties of this compound are of paramount importance as they dictate the processing conditions for polymerization, such as reaction temperature and curing times. Furthermore, the inherent thermal stability of the monomer influences the thermal performance of the final polymer product. This guide serves as a detailed reference for scientists and researchers engaged in the development of novel polymers utilizing this chlorinated diisocyanate.

Fundamental Thermal Properties

A foundational understanding of the thermal properties of this compound is essential for its handling, storage, and use in polymerization reactions. The key thermal parameters are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 168 °C | |

| Boiling Point | 407.3 ± 45.0 °C (Predicted) | |

| Physical Form | Powder to crystal, White to Light yellow | |

| Recommended Storage | 0-10°C |

The melting point of 168 °C is a critical parameter for melt processing techniques in polymer synthesis. The predicted boiling point, while high, indicates that the compound will likely decompose before boiling under atmospheric pressure. Therefore, any distillation or high-temperature processing should be conducted under a vacuum. Proper storage at refrigerated temperatures is recommended to minimize potential degradation or reaction with atmospheric moisture.

Thermal Analysis Methodologies: A Deeper Dive

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition, identifying intermediate degradation steps, and quantifying the residual mass at high temperatures.

-

Inert Atmosphere (Nitrogen or Argon): An inert atmosphere is crucial to study the inherent thermal stability of the diisocyanate without the influence of oxidative degradation. This provides a baseline for its decomposition profile.

-

Heating Rate (e.g., 10 °C/min): A controlled heating rate ensures reproducible results and allows for the clear separation of distinct thermal events.

-

Sample Mass (5-10 mg): A small sample mass minimizes thermal gradients within the sample, leading to more accurate temperature measurements of decomposition events.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (e.g., alumina or platinum).

-

Atmosphere and Flow Rate: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to establish an inert environment.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

-

Ramp the temperature at a linear rate of 10 °C/min to a final temperature (e.g., 700 °C) to ensure complete decomposition.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and any subsequent degradation stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Experimental Workflow for TGA Analysis.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a key technique for identifying thermal transitions such as melting, crystallization, and glass transitions.

-

Hermetically Sealed Pans: Isocyanates are sensitive to moisture. Using hermetically sealed aluminum pans prevents any reaction with atmospheric water, which would interfere with the thermal analysis.

-

Heating and Cooling Cycles: Performing multiple heating and cooling cycles can reveal information about the material's thermal history, crystallization behavior, and the presence of metastable phases.

-

Inert Atmosphere: As with TGA, an inert atmosphere prevents oxidative side reactions.

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using appropriate standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a hermetically sealable aluminum pan.

-

Crimp the lid to create an airtight seal.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Atmosphere and Flow Rate: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at a low temperature (e.g., 0 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 200 °C). This removes the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature to observe crystallization behavior.

-

Second Heat: Reheat the sample at the same controlled rate to observe the glass transition (if amorphous) and melting of the recrystallized material.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The glass transition will appear as a step change in the baseline.

Caption: Experimental Workflow for DSC Analysis.

Implications for Polyurethane Synthesis and Performance

The thermal properties of this compound have direct consequences on the synthesis and final properties of the polyurethanes derived from it.

-

Processing Window: The melting point of 168 °C defines the lower limit for melt-based polymerization reactions with polyols. The reaction temperature must be carefully controlled to ensure the diisocyanate is in a molten state for homogeneous mixing while remaining below the onset of its thermal decomposition.

-

Thermal Stability of Polyurethanes: The inherent thermal stability of the diisocyanate contributes to the overall thermal stability of the resulting polyurethane. The presence of the rigid biphenyl structure and the chlorine substituents is expected to enhance the thermal resistance of the polymer compared to polyurethanes based on more flexible or less substituted diisocyanates. The thermal stability of polyurethanes is influenced by the structure of the diisocyanate used in their synthesis.[1]

-

Hard Segment Morphology: In segmented polyurethanes, the diisocyanate and a chain extender form the "hard segments," which are responsible for the material's strength and high-temperature performance. The structure of this compound will influence the packing and ordering of these hard segments, affecting the polymer's morphology and, consequently, its mechanical and thermal properties. Enhanced thermal stability in polyurethane elastomers has been linked to the morphology of the hard segments.[2]

Conclusion

This compound is a valuable monomer for the creation of high-performance polyurethanes. A thorough understanding of its thermal properties is fundamental to harnessing its full potential. This guide has provided the known fundamental thermal data and outlined the standard analytical procedures for a more in-depth characterization. While specific TGA and DSC data for this compound are not widely published, the methodologies and interpretative frameworks presented here, along with data from analogous compounds, provide a robust foundation for researchers in the field. Further investigation into the thermal analysis of this specific diisocyanate and its resulting polymers will undoubtedly contribute to the advancement of high-performance materials science.

References

An In-Depth Technical Guide to 3,3'-Dichloro-4,4'-diisocyanatobiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,3'-Dichloro-4,4'-diisocyanatobiphenyl. This document is intended to serve as a vital resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The unique properties imparted by the chlorinated biphenyl backbone combined with the high reactivity of the isocyanate groups make this monomer a subject of significant interest for the development of high-performance polymers. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its chemical behavior and practical application. Every piece of information, from physical constants to detailed protocols, has been meticulously compiled and cross-referenced to ensure the highest degree of scientific integrity and trustworthiness.

Section 1: Core Molecular and Physical Characteristics

This compound, a member of the aromatic diisocyanate family, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of chlorine atoms on the biphenyl backbone significantly influences its properties compared to its non-chlorinated counterparts.

Molecular Structure and Identification

The fundamental structure of this compound consists of a biphenyl core with two chlorine atoms and two isocyanate groups attached to the aromatic rings.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "C11"; "C11" -- "C12"; "C12" -- "C7";

"C2" -- "Cl1"; "C4" -- "N1"; "N1" -- "C13"; "C13" -- "O1" [style=double]; "C8" -- "Cl2"; "C10" -- "N2"; "N2" -- "C14"; "C14" -- "O2" [style=double];

// Positioning "C1" [pos="0,0!"]; "C2" [pos="-1,1!"]; "C3" [pos="-1,2!"]; "C4" [pos="0,3!"]; "C5" [pos="1,2!"]; "C6" [pos="1,1!"]; "C7" [pos="0,-1!"]; "C8" [pos="-1,-2!"]; "C9" [pos="-1,-3!"]; "C10" [pos="0,-4!"]; "C11" [pos="1,-3!"]; "C12" [pos="1,-2!"]; "Cl1" [pos="-2,1!"]; "Cl2" [pos="-2,-2!"]; "N1" [pos="0,4!"]; "C13" [pos="0,5!"]; "O1" [pos="0,6!"]; "N2" [pos="0,-5!"]; "C14" [pos="0,-6!"]; "O2" [pos="0,-7!"]; }

Caption: Chemical structure of this compound.Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 5331-87-3[1] |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂[1] |

| Molecular Weight | 305.12 g/mol [1] |

| IUPAC Name | 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene[1] |

| Synonyms | 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, 3,3'-Dichlorobiphenyl-4,4'-diyl diisocyanate[1] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for determining appropriate storage, handling, and processing conditions.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 168 °C | [1] |

| Boiling Point | 407.3 ± 45.0 °C (Predicted) | [1] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Toluene. Aromatic diisocyanates are generally soluble in polar aprotic solvents like DMF and DMSO and may have limited solubility in non-polar solvents.[1][2] | N/A |

Section 2: Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the two isocyanate (-N=C=O) groups. These groups are highly electrophilic and readily react with nucleophiles, particularly compounds containing active hydrogen atoms.

Reactivity Profile

The primary reaction of isocyanates is their addition reaction with alcohols to form urethanes and with amines to form ureas. The general reactivity of isocyanates makes them incompatible with a wide range of compounds, including water, acids, bases, and strong oxidizing agents. Reactions with these substances can be exothermic and may release toxic gases.

"Diisocyanate" [label="3,3'-Dichloro-4,4'-\ndiisocyanatobiphenyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Polyol" [label="Polyol (R-OH)"]; "Diamine" [label="Diamine (R-NH2)"]; "Water" [label="Water (H2O)"]; "Polyurethane" [label="Polyurethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Polyurea" [label="Polyurea", fillcolor="#FBBC05", fontcolor="#202124"]; "Unstable_Carbamic_Acid" [label="Unstable Carbamic Acid"]; "Amine_CO2" [label="Amine + CO2"];

"Diisocyanate" -> "Polyurethane" [label="Reaction with alcohol"]; "Polyol" -> "Polyurethane"; "Diisocyanate" -> "Polyurea" [label="Reaction with amine"]; "Diamine" -> "Polyurea"; "Diisocyanate" -> "Unstable_Carbamic_Acid" [label="Reaction with water"]; "Water" -> "Unstable_Carbamic_Acid"; "Unstable_Carbamic_Acid" -> "Amine_CO2" [label="Decomposition"]; }

Caption: Key reactions of this compound.Synthesis Protocol: Phosgenation of 3,3'-Dichlorobenzidine

The most common industrial synthesis of aromatic diisocyanates involves the phosgenation of the corresponding diamine. For this compound, the precursor is 3,3'-dichlorobenzidine. This process is hazardous and requires specialized equipment and stringent safety precautions due to the high toxicity of phosgene.

Step 1: Synthesis of the Precursor, 3,3'-Dichlorobenzidine

3,3'-Dichlorobenzidine is typically synthesized from 2-nitrochlorobenzene in a two-step process involving reduction to 2,2'-dichlorodiphenylhydrazine, followed by a benzidine rearrangement.[3]

Step 2: Phosgenation of 3,3'-Dichlorobenzidine

Experimental Protocol: Synthesis of Aromatic Isocyanate using Triphosgene (General Procedure)

Disclaimer: This is a generalized procedure and must be adapted and optimized for the specific substrate by a qualified chemist in a suitable laboratory setting with all necessary safety precautions in place.

-

Reaction Setup: In a fume hood, a three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize any excess phosgene or HCl produced.

-

Reagents: A solution of triphosgene (10 mmol) in a dry, inert solvent such as dichloromethane (DCM) (20 ml) is prepared. The aromatic diamine (in this case, 3,3'-dichlorobenzidine, 10 mmol) is dissolved in DCM (20 ml). Triethylamine (3 ml) is dissolved in DCM (10 ml).

-

Reaction: The solution of the primary amine is added dropwise to the triphosgene solution under vigorous stirring. Following this, the triethylamine solution is added dropwise.

-

Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by distillation or recrystallization.

Section 3: Spectroscopic and Chromatographic Characterization

Definitive characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be inferred from its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The most prominent and characteristic absorption band in the IR spectrum of an aromatic diisocyanate is the strong, sharp peak corresponding to the asymmetric stretching of the N=C=O group, which typically appears in the range of 2280-2240 cm⁻¹.[4][5][6] Other expected bands would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) due to the coupling of the protons on the biphenyl rings. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and isocyanate groups.

¹³C NMR: The carbon NMR spectrum would be more informative. The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbons directly attached to the chlorine and isocyanate groups showing distinct shifts.

Mass Spectrometry (MS)

Electron impact mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 304 (for the most abundant isotopes ³⁵Cl). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a rough ratio of 9:6:1) would be a key indicator of the compound's identity.[6] Fragmentation would likely involve the loss of the isocyanate groups and cleavage of the biphenyl bond.

Section 4: Applications in Polymer Science

The primary application of this compound is as a monomer in the synthesis of high-performance polyurethanes and polyureas. The rigid and chlorinated biphenyl backbone can impart desirable properties to the resulting polymers.